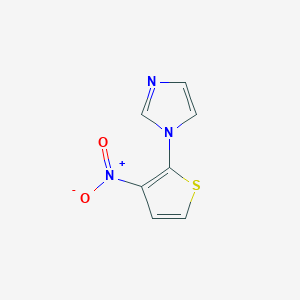
4-Chloro-5-(1,3-dioxolan-2-yl)thiazole
概要
説明
4-Chloro-5-(1,3-dioxolan-2-yl)thiazole is a heterocyclic compound that contains both chlorine and thiazole moieties. It is known for its unique chemical structure, which includes a dioxolane ring fused to a thiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole typically involves the reaction of thiazole derivatives with chlorinated dioxolane compounds. One common method includes the use of thiazole-2-thiol and 2-chloro-1,3-dioxolane under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
4-Chloro-5-(1,3-dioxolan-2-yl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted thiazole derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiazolidine derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it has been shown to bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and cell death .
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole
- 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide
Uniqueness
4-Chloro-5-(1,3-dioxolan-2-yl)thiazole is unique due to its specific substitution pattern and the presence of both chlorine and dioxolane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C6H6ClNO2S |
|---|---|
分子量 |
191.64 g/mol |
IUPAC名 |
4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H6ClNO2S/c7-5-4(11-3-8-5)6-9-1-2-10-6/h3,6H,1-2H2 |
InChIキー |
ZXPGPXRTSHSBPA-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=C(N=CS2)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(4-Cyanophenyl)methylthio]-6-amino-benzothiazole](/img/structure/B8534037.png)




